
N-Boc-4-(biphenyl-4-yl)-D-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-4-(biphenyl-4-yl)-D-phenylalanine: is a synthetic amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, a biphenyl group at the para position of the phenylalanine side chain, and the D-enantiomer of phenylalanine. This compound is often used in peptide synthesis and medicinal chemistry due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-4-(biphenyl-4-yl)-D-phenylalanine typically involves the following steps:
-
Protection of the Amino Group: : The amino group of D-phenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
-
Introduction of the Biphenyl Group: : The protected D-phenylalanine is then subjected to a Friedel-Crafts acylation reaction with biphenyl-4-carbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This step introduces the biphenyl group at the para position of the phenylalanine side chain.
-
Purification: : The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-4-(biphenyl-4-yl)-D-phenylalanine can undergo various chemical reactions, including:
-
Deprotection: : The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
-
Coupling Reactions: : The free amine can participate in peptide coupling reactions with carboxylic acids or activated esters to form peptide bonds.
-
Substitution Reactions: : The biphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: Carbodiimides (e.g., EDC, DCC) and coupling additives (e.g., HOBt, HOAt).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Deprotection: 4-(biphenyl-4-yl)-D-phenylalanine.
Coupling: Peptides containing the this compound residue.
Substitution: Functionalized derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
N-Boc-4-(biphenyl-4-yl)-D-phenylalanine has several applications in scientific research:
-
Peptide Synthesis: : It is used as a building block in the synthesis of peptides and peptidomimetics, which are important in drug discovery and development.
-
Medicinal Chemistry: : The compound is utilized in the design of novel therapeutic agents, particularly those targeting protein-protein interactions.
-
Biological Studies: : It serves as a probe in studying the structure-activity relationships of peptides and proteins.
-
Industrial Applications: : The compound can be used in the development of new materials with specific properties, such as enhanced stability or bioactivity.
Wirkmechanismus
The mechanism of action of N-Boc-4-(biphenyl-4-yl)-D-phenylalanine depends on its application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides. In medicinal chemistry, its biphenyl group can interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-4-(biphenyl-4-yl)-L-phenylalanine: The L-enantiomer of the compound, which may have different biological activities and properties.
N-Boc-4-(phenyl)-D-phenylalanine: Lacks the biphenyl group, which can affect its hydrophobic interactions and overall activity.
N-Boc-4-(biphenyl-4-yl)-glycine: A simpler analog with a glycine backbone instead of phenylalanine.
Uniqueness
N-Boc-4-(biphenyl-4-yl)-D-phenylalanine is unique due to the presence of both the Boc protecting group and the biphenyl moiety. This combination allows for specific interactions in biological systems and provides versatility in synthetic applications.
Eigenschaften
Molekularformel |
C26H27NO4 |
|---|---|
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(4-phenylphenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C26H27NO4/c1-26(2,3)31-25(30)27-23(24(28)29)17-18-9-11-20(12-10-18)22-15-13-21(14-16-22)19-7-5-4-6-8-19/h4-16,23H,17H2,1-3H3,(H,27,30)(H,28,29) |
InChI-Schlüssel |
WXSMGQQZLOTUHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


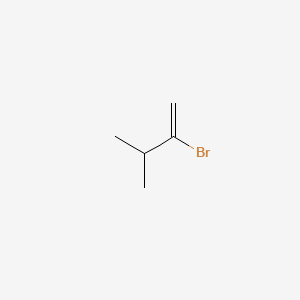
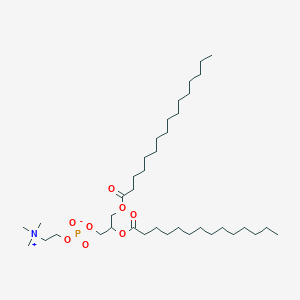

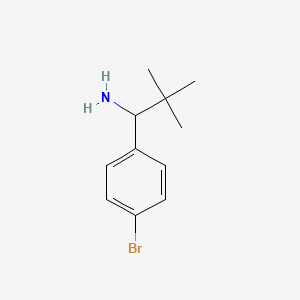
![tert-butyl N-[(3aS,4S,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate;tert-butyl N-[(3aR,4R,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate](/img/structure/B12089098.png)
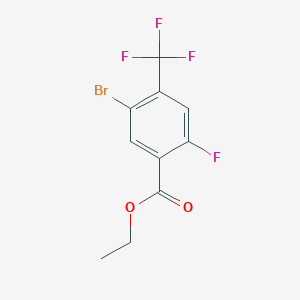


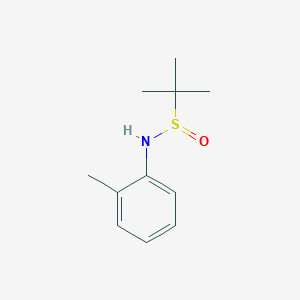


![Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12089152.png)
![3-[2-Chloro-5-(trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B12089165.png)
![4'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12089172.png)
